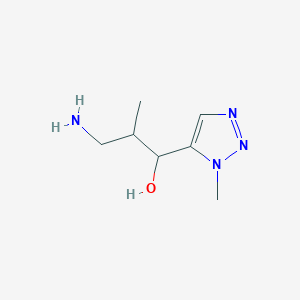

3-Amino-2-methyl-1-(1-methyl-1H-1,2,3-triazol-5-yl)propan-1-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-Amino-2-methyl-1-(1-methyl-1H-1,2,3-triazol-5-yl)propan-1-ol: is a complex organic compound with the following structural formula:

CH3−CH(NH2)−CH(CH3)−OH

This compound contains an amino group (NH₂), a methyl group (CH₃), and a triazole ring (1H-1,2,3-triazol-5-yl)

Preparation Methods

Synthetic Routes:

One synthetic route to prepare this compound involves the reaction of 2-methyl-1-(1-methyl-1H-1,2,3-triazol-5-yl)ethanone with ammonia. The reaction proceeds via nucleophilic addition of ammonia to the ketone, followed by reduction of the resulting imine. The overall process yields 3-Amino-2-methyl-1-(1-methyl-1H-1,2,3-triazol-5-yl)propan-1-ol .

Reaction Conditions:

- Reactant: 2-methyl-1-(1-methyl-1H-1,2,3-triazol-5-yl)ethanone

- Reagent: Ammonia (NH₃)

- Catalyst: Acidic or basic conditions

- Product: this compound

Industrial Production Methods:

The industrial production of this compound may involve large-scale synthesis using optimized conditions. specific industrial methods are proprietary and may vary among manufacturers.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidation products.

Reduction: Reduction reactions can convert the compound to its corresponding amine or other reduced derivatives.

Substitution: Substitution reactions may occur at the amino group or the triazole ring.

Common Reagents and Conditions:

Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Substitution: Various alkylating agents or nucleophiles.

Major Products:

The major products depend on the specific reaction conditions and reagents used. For example:

- Oxidation: Oxidized derivatives of the compound.

- Reduction: Amines or reduced forms.

- Substitution: Alkylated or substituted derivatives.

Scientific Research Applications

This compound has diverse applications:

Chemistry: It serves as a building block for more complex molecules.

Biology: It may be used in drug discovery or as a probe for biological studies.

Medicine: Potential therapeutic applications due to its unique structure.

Industry: Used in the synthesis of other compounds.

Mechanism of Action

The exact mechanism of action is context-dependent. the amino group and triazole ring suggest potential interactions with biological targets, such as enzymes or receptors. Further research is needed to elucidate specific pathways.

Comparison with Similar Compounds

While there are related compounds, the unique combination of an amino group, a methyl group, and a triazole ring sets 3-Amino-2-methyl-1-(1-methyl-1H-1,2,3-triazol-5-yl)propan-1-ol apart.

For further exploration, consider investigating related indole derivatives, which share some structural features . These compounds collectively contribute to the rich landscape of chemical diversity and biological activity.

Biological Activity

3-Amino-2-methyl-1-(1-methyl-1H-1,2,3-triazol-5-yl)propan-1-ol is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. The triazole moiety is known for its diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities. This article reviews the biological activity of this compound, supported by relevant research findings and data.

The compound has the following chemical properties:

| Property | Value |

|---|---|

| CAS Number | 1600159-81-6 |

| Molecular Formula | C₅H₈N₄O |

| Molecular Weight | 154.17 g/mol |

| Structure | Chemical Structure |

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazole derivatives. For instance, compounds with triazole structures have shown significant activity against various cancer cell lines, including breast (MCF-7) and melanoma (A375) cells. In particular, derivatives similar to 3-amino compounds have exhibited IC50 values lower than standard chemotherapeutics like methotrexate (MTX), indicating enhanced potency.

Key Findings:

- Compound 12j (related structure) demonstrated an IC50 of 175 ± 3.2 µM against MCF-7 cells, outperforming MTX (IC50 = 343 ± 3.6 µM) .

Antimicrobial Activity

The triazole ring is recognized for its broad-spectrum antimicrobial properties. Research indicates that compounds featuring the triazole structure can inhibit bacterial growth and exhibit antifungal activity. In vitro studies have shown that similar compounds can effectively target pathogens resistant to conventional treatments.

Radical Scavenging Activity

Compounds with triazole groups have been evaluated for their ability to scavenge free radicals. The radical scavenging activity is crucial for developing therapeutic agents that combat oxidative stress-related diseases.

The biological activity of 3-amino triazoles is attributed to several mechanisms:

- Enzyme Inhibition: Triazoles often act as inhibitors for key enzymes involved in cancer proliferation and microbial resistance.

- DNA Interaction: These compounds can intercalate into DNA structures, disrupting replication and transcription processes in cancer cells.

- Receptor Modulation: Triazole derivatives can modulate receptor activities, influencing cellular signaling pathways critical for tumor growth.

Case Studies

Several case studies have explored the efficacy of triazole derivatives in clinical settings:

- Study on Anticancer Efficacy:

- Toxicity Assessment:

Properties

Molecular Formula |

C7H14N4O |

|---|---|

Molecular Weight |

170.21 g/mol |

IUPAC Name |

3-amino-2-methyl-1-(3-methyltriazol-4-yl)propan-1-ol |

InChI |

InChI=1S/C7H14N4O/c1-5(3-8)7(12)6-4-9-10-11(6)2/h4-5,7,12H,3,8H2,1-2H3 |

InChI Key |

ZCQQTYCEWKDLEK-UHFFFAOYSA-N |

Canonical SMILES |

CC(CN)C(C1=CN=NN1C)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.